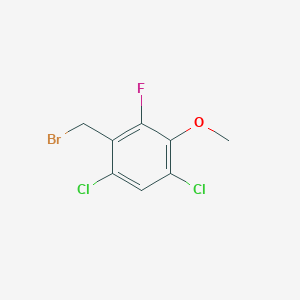

4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide

Descripción general

Descripción

4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide: is an organic compound with the molecular formula C8H6BrCl2FO . It is characterized by the presence of bromine, chlorine, fluorine, and methoxy functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide typically involves the bromination of 4,6-dichloro-2-fluoro-3-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure selective bromination at the benzyl position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the benzyl bromide to benzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or dehalogenated products.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential as therapeutic agents due to their ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to the development of new drugs targeting diseases like obesity and certain cancers, particularly through the inhibition of key enzymes like Stearoyl-CoA desaturase 1 (SCD1) .

Agrochemical Applications

The compound is also being investigated for its potential use in agrochemicals. Its reactivity allows for the modification of existing agrochemical frameworks, aiming to enhance efficacy against pests while minimizing environmental impact . The development of derivatives could lead to new formulations that protect crops more effectively.

Case Study 1: Inhibitors of Stearoyl-CoA Desaturase 1

Research has indicated that compounds similar to this compound exhibit inhibitory activity against SCD1, which is linked to obesity and metabolic disorders. A study demonstrated that these compounds could reduce fat accumulation in vitro, suggesting their potential as therapeutic agents .

Case Study 2: Agrochemical Development

In agricultural chemistry, derivatives of this compound have been tested for their effectiveness against specific pests. Initial results show promise in improving crop yields while reducing chemical runoff into ecosystems . Further studies are required to assess long-term environmental impacts and efficacy compared to existing solutions.

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances the compound’s reactivity by stabilizing the transition state during chemical reactions.

Comparación Con Compuestos Similares

4,6-Dichloro-2-fluoro-3-methoxybenzyl chloride: Similar structure but with a chlorine atom instead of bromine.

4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of bromine.

4,6-Dichloro-2-fluoro-3-methoxybenzyl acetate: Similar structure but with an acetate group instead of bromine.

Uniqueness: 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide is unique due to its combination of halogen atoms and a methoxy group, which imparts distinct reactivity and chemical properties. The presence of bromine makes it a versatile intermediate for various nucleophilic substitution reactions, while the electron-withdrawing effects of chlorine and fluorine enhance its stability and reactivity.

Actividad Biológica

4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide (C₈H₆BrCl₂FO) is an organic compound characterized by its unique halogenated structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Despite limited studies specifically focusing on its biological effects, preliminary findings suggest various interactions with biological macromolecules and potential therapeutic uses.

- Molecular Weight : Approximately 287.94 g/mol

- Structure : Contains two chlorine atoms, one fluorine atom, and a methoxy group attached to a benzyl structure.

Biological Activity Overview

The biological activity of this compound is primarily inferred from its structural similarities to other halogenated compounds known for their pharmacological effects. Preliminary studies indicate that it may interact with proteins and nucleic acids, potentially influencing various biochemical pathways.

While specific mechanisms for this compound remain largely unexplored, it is hypothesized that it may act through:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes.

- Protein Interactions : Potential binding to proteins could disrupt normal cellular functions, leading to altered cell signaling pathways.

1. Interaction Studies

Research indicates that this compound can form complexes with various biological macromolecules. These interactions could be pivotal in understanding its biological activity. Further quantitative and qualitative research is necessary to elucidate these interactions more clearly .

2. Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique characteristics that may influence biological activity:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Chloro-2-fluoro-3-methoxybenzyl bromide | Contains one chlorine atom | Less reactive than 4,6-Dichloro variant |

| 4-Bromo-2-fluoro-3-methoxybenzyl bromide | Contains one bromine atom | Higher reactivity due to the presence of bromine |

| 4,6-Difluoro-3-methoxybenzyl bromide | Contains two fluorine atoms | Potentially different biological activity |

This table highlights how variations in halogenation patterns can lead to differing degrees of reactivity and biological activity among similar compounds .

Cellular Effects

While direct studies on the cellular effects of this compound are scarce, it is suggested that compounds with similar structures often exhibit:

- Antiproliferative Effects : Inhibition of cancer cell proliferation.

- Apoptosis Induction : Triggering programmed cell death in malignant cells.

Future Directions for Research

Given the promising structural attributes of this compound, future research should focus on:

- In Vitro Studies : Conducting cell line assays to assess antiproliferative and cytotoxic effects.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.

- Animal Models : Evaluating the pharmacokinetics and therapeutic efficacy in vivo.

Propiedades

IUPAC Name |

2-(bromomethyl)-1,5-dichloro-3-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2FO/c1-13-8-6(11)2-5(10)4(3-9)7(8)12/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKODQNPVBNZJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.